REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7]C)=O.N[C:14]1[CH:15]=C(C(C)=[CH:22][CH:23]=1)C(OC)=O>>[CH3:12][C:3]1[C:2]([N:1]2[CH:22]=[CH:23][CH:14]=[CH:15]2)=[CH:11][CH:10]=[CH:9][C:4]=1[CH2:5][OH:7]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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NC=1C(=C(C(=O)OC)C=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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NC=1C=C(C(=O)OC)C(=CC1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
When the same reaction as in Referential Example 18
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Name
|
|
Type
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product
|
Smiles
|
CC1=C(CO)C=CC=C1N1C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |